molecular formula C21H20O5 B2964097 3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858757-02-5

3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2964097
CAS No.: 858757-02-5
M. Wt: 352.386
InChI Key: QBOYKMRHZSIOIO-UHFFFAOYSA-N
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Description

The compound “3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid” is a derivative of coumarin (2H-chromen-2-one), which is a fragrant organic compound in the benzopyrone chemical class .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a coumarin core structure (a benzene ring fused to a 2-pyrone ring), with a propanoic acid (a three-carbon carboxylic acid) group attached at the 3-position, and a 4-methylbenzyl group attached via an ether linkage at the 7-position .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. The ether linkage could potentially be cleaved under acidic conditions, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many coumarin derivatives have biological activity and are used in pharmaceuticals and cosmetics .

Safety and Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information. Standard safety procedures should be followed when handling this compound, including the use of personal protective equipment .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. It could be interesting to investigate its biological activity given the known activities of many coumarin derivatives .

Properties

IUPAC Name

3-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13-3-5-15(6-4-13)12-25-16-7-8-17-14(2)18(9-10-20(22)23)21(24)26-19(17)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOYKMRHZSIOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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